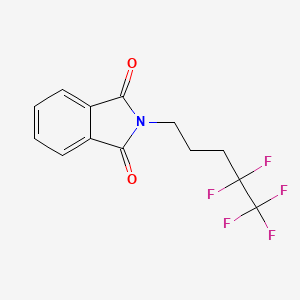
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate (MSTFPI) is an important organofluorine compound that has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. MSTFPI is a versatile reagent that has been used in a variety of synthetic methods, including the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, MSTFPI is an important intermediate in the synthesis of various biologically active molecules, such as drugs, agrochemicals, and other specialty chemicals.
Scientific Research Applications
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has been used in a wide range of scientific research applications, including drug discovery, agrochemicals, and specialty chemicals. This compound has been used as a reagent in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. In addition, this compound has been used as an intermediate in the synthesis of drugs, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is based on its reactivity with a variety of functional groups. This compound is a nucleophile and is capable of reacting with electrophiles, such as aryl halides, to form aryl sulfonyl chlorides. This compound is also capable of reacting with nucleophiles, such as amines and thiols, to form amides and thioamides, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound is a relatively stable compound and is not expected to be metabolized by the body. In addition, this compound is not expected to be toxic, as it does not react with cellular components such as proteins and DNA.
Advantages and Limitations for Lab Experiments
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has several advantages and limitations for lab experiments. The major advantage of this compound is its high reactivity, which makes it an ideal reagent for the synthesis of various compounds. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also sensitive to moisture and light, and should be stored in a cool, dry place.
Future Directions
The future directions for 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate are numerous. This compound could be used to synthesize a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. In addition, this compound could be used in the synthesis of heterocyclic compounds, the introduction of fluorine atoms into molecules, and the formation of peptide bonds. Furthermore, this compound could be used in the development of new methods for the synthesis of biologically active molecules. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of small molecules.
Synthesis Methods
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is typically synthesized via a three-step process. The first step involves the reaction of an aryl-halide with an alkyl sulfonyl chloride in the presence of a base. This reaction produces an aryl sulfonyl chloride, which is then reacted with a trifluoromethylphenyl isocyanate (TFMPI) to produce this compound. The final step involves the hydrolysis of the sulfonyl chloride group to produce the desired product.
properties
IUPAC Name |
1-isocyanato-4-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3S/c1-17(15,16)6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIFZGJPJWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)






![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)




